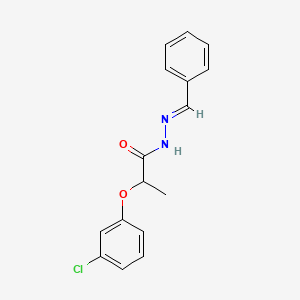
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as EMQMCM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that possesses unique biochemical and physiological properties, making it a promising candidate for various laboratory experiments. In
科学的研究の応用
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for cancer, viral infections, and inflammatory diseases research. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from water.
作用機序
The mechanism of action of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol prevents the proliferation of cancer cells and viral replication. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol also has antioxidant properties, which protect cells from oxidative damage caused by free radicals.
Biochemical and physiological effects:
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the expression of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have low toxicity and does not affect normal cells, making it a promising candidate for cancer and inflammatory disease treatment.
実験室実験の利点と制限
6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for laboratory experiments, including its unique biochemical and physiological properties, low toxicity, and high purity. However, its limited solubility in water and organic solvents can make it difficult to work with. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol also requires further optimization for its use in vivo.
将来の方向性
There are several future directions for research on 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol. One area of interest is the optimization of its synthesis method to improve its solubility and bioavailability. Another area of research is the development of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol-based drug delivery systems for targeted cancer and inflammatory disease treatment. Additionally, further studies are needed to investigate the potential applications of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in imaging and sensing technologies.
Conclusion:
In conclusion, 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique biochemical and physiological properties make it a promising candidate for cancer, viral infections, and inflammatory diseases research. 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for laboratory experiments, but also has limitations that require further optimization. Future research on 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol could lead to the development of novel therapies for various diseases and the advancement of imaging and sensing technologies.
合成法
The synthesis of 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol involves the reaction of 6-ethoxy-2-methyl-4-quinolone with formaldehyde and morpholine. The resulting product is then treated with hydrochloric acid to obtain 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in high purity. This synthesis method has been optimized to produce 6-ethoxy-2-methyl-3-(4-morpholinylmethyl)-4-quinolinol in large quantities for scientific research purposes.
特性
IUPAC Name |
6-ethoxy-2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-22-13-4-5-16-14(10-13)17(20)15(12(2)18-16)11-19-6-8-21-9-7-19/h4-5,10H,3,6-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVXEOXEHSSPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2-methyl-3-[(morpholin-4-YL)methyl]quinolin-4-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)


![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)

![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)



![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)


![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)